Cyclopropanemethanol, 2-((2-amino-6-methoxy-9H-purin-9-yl)methylene)-, (2Z)-
Description
This compound is a cyclopropane-containing purine derivative characterized by a 2-amino-6-methoxy substituent on the purine ring and a cyclopropanemethanol group linked via a methylene bridge in the (2Z)-configuration. The cyclopropane ring introduces significant ring strain, which can influence molecular reactivity, stability, and interactions with biological targets.
Properties
CAS No. |
247091-19-6 |
|---|---|
Molecular Formula |
C11H13N5O2 |
Molecular Weight |
247.25 g/mol |
IUPAC Name |
[(2Z)-2-[(2-amino-6-methoxypurin-9-yl)methylidene]cyclopropyl]methanol |
InChI |
InChI=1S/C11H13N5O2/c1-18-10-8-9(14-11(12)15-10)16(5-13-8)3-6-2-7(6)4-17/h3,5,7,17H,2,4H2,1H3,(H2,12,14,15)/b6-3- |
InChI Key |
MGYFWNHVAGZCRJ-UTCJRWHESA-N |
Isomeric SMILES |
COC1=NC(=NC2=C1N=CN2/C=C\3/CC3CO)N |
Canonical SMILES |
COC1=NC(=NC2=C1N=CN2C=C3CC3CO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-(2-((2-Amino-6-methoxy-9H-purin-9-yl)methylene)cyclopropyl)methanol typically involves multi-step organic reactions. One common approach is to start with the purine derivative, which is then methoxylated and subsequently reacted with a cyclopropylmethanol derivative under specific conditions to achieve the desired configuration.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as catalytic hydrogenation, selective oxidation, and controlled temperature and pressure conditions are often employed to scale up the production process efficiently.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound demonstrates pH-dependent hydrolysis behavior:
-
Acidic Hydrolysis :
Under acidic conditions (pH < 3), the cyclopropane ring undergoes strain-driven ring-opening reactions, yielding linear diol intermediates. Concurrently, the 6-methoxy group on the purine ring is demethylated to form a hydroxyl group.Example Reaction Pathway :
-
Basic Hydrolysis :
At elevated pH (>10), the methoxy group undergoes nucleophilic displacement by hydroxide ions, producing 6-hydroxypurine derivatives. The cyclopropane ring remains intact under these conditions .
Reactivity with Nucleophiles
The purine moiety participates in nucleophilic substitution reactions:
| Nucleophile | Target Site | Product | Conditions |
|---|---|---|---|
| Ammonia | 6-Methoxy group | 6-Aminopurine derivative | Aqueous NH₃, 60°C, 12h |
| Cyclopropylamine | Purine C2 position | C2-Substituted cyclopropylamino adduct | DMF, 80°C, 6h |
These substitutions are critical for generating analogs with modified biological activity .
Oxidation and Reduction
-
Oxidation :
The cyclopropane ring is resistant to mild oxidants (e.g., H₂O₂) but undergoes fragmentation with strong oxidizing agents like KMnO₄, yielding carboxylic acid derivatives. -
Reduction :
Catalytic hydrogenation (H₂/Pd-C) selectively reduces the methylene bridge without affecting the purine ring, producing a saturated cyclopropane derivative .
Thermal Degradation
Thermogravimetric analysis (TGA) reveals decomposition onset at 180°C, with primary degradation pathways including:
-
Cleavage of the purine-methylene bond.
-
Cyclopropane ring isomerization to propene derivatives.
Stability Profile
| Condition | Stability Outcome | Half-Life |
|---|---|---|
| Aqueous pH 7.4 | Stable for >48h at 25°C | 72h |
| UV Light (254 nm) | Rapid photodegradation (purine ring decomposition) | 2h |
| Organic Solvents | Stable in DMSO, acetonitrile | N/A |
Mechanistic Insights
-
Ring-Opening Dynamics :
The cyclopropane ring’s strain (≈27 kcal/mol) drives its reactivity. Acid-catalyzed hydrolysis proceeds via protonation of the methylene bridge, followed by ring opening to a carbocation intermediate, which is trapped by water . -
Purine Reactivity :
The electron-withdrawing methoxy group at C6 polarizes the purine ring, enhancing electrophilic substitution at C2 and C8 positions .
Scientific Research Applications
Chemistry
In chemistry, (Z)-(2-((2-Amino-6-methoxy-9H-purin-9-yl)methylene)cyclopropyl)methanol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with nucleic acids and proteins. Its purine base structure makes it a candidate for investigating DNA and RNA binding properties, which could lead to the development of new therapeutic agents.
Medicine
Medically, the compound is explored for its potential antiviral and anticancer properties. Its ability to interact with cellular targets and disrupt biological pathways makes it a promising candidate for drug development.
Industry
In the industrial sector, (Z)-(2-((2-Amino-6-methoxy-9H-purin-9-yl)methylene)cyclopropyl)methanol is used in the synthesis of specialty chemicals and materials. Its unique properties can be harnessed to create advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of (Z)-(2-((2-Amino-6-methoxy-9H-purin-9-yl)methylene)cyclopropyl)methanol involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can bind to active sites, inhibiting enzyme activity or altering nucleic acid structures. This interaction can disrupt normal cellular processes, leading to therapeutic effects in the case of antiviral or anticancer applications.
Comparison with Similar Compounds
Research Findings and Data
Table 2: Hypothetical Physicochemical Properties (Inferred)
Notes
Limitations : Direct experimental data for the target compound (e.g., crystallographic structures, bioactivity) are absent in the provided evidence. Comparisons rely on inferred properties from structural analogs.
Synthesis Challenges : The (2Z)-configuration and cyclopropane ring may necessitate advanced stereocontrol techniques, such as asymmetric catalysis or high-pressure cyclopropanation.
Therapeutic Potential: Further studies are needed to evaluate the target compound’s specificity toward purine-binding enzymes and its pharmacokinetic profile relative to cyclopentane or coumarin hybrids.
Biological Activity
Cyclopropanemethanol derivatives have garnered attention due to their potential biological activities, particularly in the context of cancer treatment and inhibition of specific protein kinases. The compound Cyclopropanemethanol, 2-((2-amino-6-methoxy-9H-purin-9-yl)methylene)-, (2Z)- is a notable derivative that has been studied for its cytotoxic effects and its role as a kinase inhibitor.
Chemical Structure
The compound's structure can be described as follows:
- Core Structure : Cyclopropanemethanol
- Substituents : The presence of a 2-amino-6-methoxy-9H-purine moiety linked via a methylene bridge.
Research indicates that this compound acts primarily through the inhibition of specific protein kinases associated with cancer cell proliferation. Protein kinases such as FLT3 and PDGFRα are critical in various signaling pathways that regulate cell growth and survival. Inhibition of these kinases may lead to reduced tumor growth and improved therapeutic outcomes in cancers like acute myeloid leukemia (AML) and chronic eosinophilic leukemia .
Biological Activity Findings
-
Cytotoxicity :
- The compound demonstrated significant cytotoxic activity against MV4-11 and EOL-1 cell lines, which are models for AML. The cytotoxic effects were correlated with the inhibition of FLT3-ITD and PDGFRα activities .
- Cell Cycle Arrest : Treatment with this compound induced G1 phase cell cycle arrest in MV4-11 cells, suggesting a mechanism that prevents cancer cells from progressing through the cell cycle .
- Kinase Inhibition :
Case Study 1: Acute Myeloid Leukemia (AML)
A study evaluated the effects of Cyclopropanemethanol derivatives on AML cell lines. The results showed that these compounds significantly inhibited cell proliferation and induced apoptosis in a dose-dependent manner. The mechanism was linked to the downregulation of FLT3 signaling pathways.
Case Study 2: Chronic Eosinophilic Leukemia
In another investigation, the efficacy of Cyclopropanemethanol derivatives was assessed against chronic eosinophilic leukemia models. The findings revealed that these compounds not only inhibited cell growth but also affected the MAPK and STAT pathways, which are crucial for cell survival and proliferation.
Data Summary Table
Q & A
Basic: What are effective synthetic strategies for preparing the (2Z)-isomer of this cyclopropanemethanol-purine hybrid?
The synthesis involves coupling a substituted purine scaffold with a cyclopropanemethanol derivative. Key steps include:
- Purine Functionalization : Use Suzuki-Miyaura cross-coupling (e.g., Pd(PPh₃)₄, K₂CO₃, toluene) to introduce the methoxy and amino groups at the purine’s 6- and 2-positions, as demonstrated in analogous purine syntheses .
- Cyclopropane Ring Formation : Employ diethylzinc-mediated cyclopropanation of allylic alcohols or esters, followed by methanolysis to generate the cyclopropanemethanol moiety .
- Stereoselective Coupling : Use Wittig or Horner-Wadsworth-Emmons reactions to link the purine and cyclopropane units, ensuring Z-selectivity via steric control or transition-state tuning .
Basic: What purification methods are optimal for isolating the target compound from reaction mixtures?
- Column Chromatography : Use gradient elution (e.g., hexane/EtOAc 3:1 to 1:3) to separate polar impurities, leveraging differences in the compound’s hydrophilicity due to the purine’s amino and methoxy groups .
- Recrystallization : Optimize solvent systems (e.g., dichloromethane/methanol) based on the compound’s solubility profile, as described for structurally related purine derivatives .
Basic: How can the (2Z)-configuration be confirmed experimentally?
- Nuclear Overhauser Effect (NOE) NMR : Irradiate the cyclopropane methylene protons and observe NOE correlations with the purine’s methoxy group to confirm spatial proximity in the Z-isomer .
- X-ray Crystallography : Resolve the crystal structure to unambiguously assign stereochemistry, as done for analogous purine derivatives with defined stereocenters .
Advanced: What computational methods validate the stereochemical stability of the (2Z)-isomer under physiological conditions?
- Density Functional Theory (DFT) : Calculate energy barriers for Z→E isomerization to assess stability. Compare with experimental data (e.g., NMR kinetics) to confirm computational models .
- Molecular Dynamics (MD) Simulations : Simulate the compound’s behavior in aqueous or lipid bilayer environments to predict conformational preferences and degradation pathways .
Advanced: How should researchers resolve contradictions in stereochemical assignments between NMR and X-ray data?
- Multi-Technique Validation : Cross-reference NOE NMR data with X-ray results. For example, if NMR suggests Z-configuration but X-ray indicates E, re-examine crystal packing effects or solvent-induced conformational changes .
- Paramagnetic NMR Probes : Use lanthanide shift reagents to enhance diastereotopic proton splitting, improving NMR resolution in ambiguous cases .
Advanced: What strategies mitigate cyclopropane ring opening during biological assays?
- Protecting Group Chemistry : Temporarily mask the cyclopropane’s hydroxyl group with acid-labile protectors (e.g., tert-butyldimethylsilyl) during synthesis, removing them post-purification .
- pH Optimization : Conduct assays in neutral buffers (pH 6.5–7.5) to avoid acid- or base-catalyzed ring opening, as cyclopropanes are sensitive to extreme pH .
Advanced: How can structure-activity relationships (SAR) be explored for the purine-cyclopropane linkage?
- Analog Synthesis : Replace the methylene linker with ethoxy, vinyl, or amide groups and compare bioactivity. Use palladium-catalyzed cross-coupling for diversification .
- Free Energy Perturbation (FEP) : Compute binding affinity changes for linker-modified analogs against target proteins (e.g., kinases) to guide synthetic priorities .
Advanced: What analytical techniques quantify degradation products in stability studies?
- LC-HRMS : Pair liquid chromatography with high-resolution mass spectrometry to identify cyclopropane ring-opened byproducts (e.g., allylic alcohols) via exact mass matching .
- Isotopic Labeling : Synthesize the compound with ¹³C-labeled cyclopropane carbons to track degradation pathways using NMR or MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
